Ribavirin 2',3',5'-triacetate

Vue d'ensemble

Description

Ribavirin 2’,3’,5’-triacetate is a prodrug that is rapidly converted to ribavirin in vivo. Ribavirin itself is a synthetic nucleoside analog with broad-spectrum antiviral activity. Ribavirin 2’,3’,5’-triacetate is used in scientific research to study its antiviral properties and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ribavirin 2’,3’,5’-triacetate can be synthesized from ribavirin through acetylation. The process involves the reaction of ribavirin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of ribavirin 2’,3’,5’-triacetate .

Industrial Production Methods

Industrial production of ribavirin 2’,3’,5’-triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Ribavirin 2’,3’,5’-triacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Ribavirin 2’,3’,5’-triacetate can be hydrolyzed to ribavirin in the presence of water or aqueous solutions under mild acidic or basic conditions.

Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: The major product of hydrolysis is ribavirin.

Oxidation: Oxidation can lead to the formation of various oxidized derivatives of ribavirin.

Substitution: Substitution reactions can yield a variety of ribavirin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antiviral Activity

RTA exhibits enhanced antiviral activity compared to its parent compound, ribavirin. Its lipophilic nature allows for improved cellular uptake and distribution, making it particularly effective against several RNA viruses. Key findings include:

- Dengue Virus : Studies indicate that RTA shows greater efficacy against the Dengue virus in animal models compared to ribavirin.

- Encephalitis Protection : In models of encephalitis caused by influenza A/WSN virus, RTA administered via aerosol demonstrated significant protective effects, increasing survival rates and prolonging mean survival time .

- Rotavirus : RTA has been shown to increase mean survival time in murine models infected with rotavirus, although it did not significantly improve overall survival rates .

Pharmacokinetics

The pharmacokinetic profile of RTA is crucial for understanding its therapeutic potential. Studies have shown that:

- Aerosol Administration : RTA delivered via aerosol results in higher concentrations in lung tissue compared to intraperitoneal administration, which may explain its enhanced efficacy in respiratory infections .

- Brain Tissue Concentration : Following aerosol administration, RTA achieves significant concentrations in brain tissue, suggesting potential utility in treating central nervous system infections .

Comparative Efficacy with Other Antivirals

RTA's unique properties allow it to be compared with other antiviral agents. A summary of comparative efficacy is presented in the table below:

| Compound | Target Virus | Administration Route | Efficacy |

|---|---|---|---|

| Ribavirin | Various RNA viruses | Oral | Moderate |

| Ribavirin 2',3',5'-triacetate | Dengue, Influenza A | Aerosol | High |

| Sofosbuvir | HCV | Oral | High |

| Adefovir Dipivoxil | Hepatitis B | Oral | Moderate |

Case Studies and Clinical Trials

Several clinical studies have explored the applications of RTA:

- Study on Influenza Treatment : In a controlled trial, RTA was administered to mice infected with influenza, resulting in reduced mortality rates compared to ribavirin . The study highlighted the importance of administration route on drug efficacy.

- Dengue Virus Model : Animal studies demonstrated that RTA significantly reduced viral load and improved survival outcomes when administered during the acute phase of infection.

Synthesis and Derivatives

The synthesis of RTA involves acetylation of ribavirin at the 2', 3', and 5' positions. This modification not only enhances lipophilicity but also alters pharmacodynamics:

Mécanisme D'action

Ribavirin 2’,3’,5’-triacetate is converted to ribavirin in vivo, which then exerts its antiviral effects. Ribavirin inhibits viral RNA synthesis by incorporating into the viral RNA and causing mutations. It also inhibits inosine monophosphate dehydrogenase, leading to a depletion of guanosine triphosphate, which is essential for viral replication. Additionally, ribavirin interferes with viral mRNA capping, further inhibiting viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ribavirin: The parent compound of ribavirin 2’,3’,5’-triacetate, used in the treatment of hepatitis C and other viral infections.

3-Deazaguanine: An antiviral compound with similar activity against RNA viruses.

3-Deazauridine: Another antiviral agent with activity against RNA viruses.

Uniqueness

Ribavirin 2’,3’,5’-triacetate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery of ribavirin. Its triacetate form enhances its stability and facilitates its conversion to the active ribavirin in vivo.

Activité Biologique

Ribavirin 2',3',5'-triacetate is a derivative of ribavirin, a broad-spectrum antiviral agent known for its efficacy against various RNA and DNA viruses. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Ribavirin exerts its antiviral effects through several mechanisms:

-

Inhibition of Viral RNA Synthesis :

- Ribavirin is phosphorylated intracellularly to form ribavirin triphosphate (RTP), which inhibits viral mRNA polymerase by binding to the nucleotide binding site, preventing the correct nucleotide incorporation and leading to defective viral particles .

- RTP also inhibits enzymes involved in mRNA capping, disrupting the post-transcriptional modifications necessary for viral replication .

- Induction of Mutagenesis :

- Immunomodulatory Effects :

- Inhibition of Host Enzymes :

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

- Half-Life : The terminal half-life is approximately 120 to 170 hours after administration .

- Clearance : The total clearance rate is around 26 L/h following a single oral dose .

- Bioavailability : Ribavirin is primarily eliminated via renal excretion, with about 61% detected in urine after administration .

Study on Rotavirus

In a study investigating the effects of this compound on simian rotavirus infections in mice, it was found that:

- Treatment with ribavirin triacetate significantly increased mean survival time compared to untreated controls, although it did not significantly increase overall survival rates .

- The compound was observed to reduce the severity of symptoms such as diarrhea in infected mice .

Treatment of Dengue Virus

A study focused on intracranial dengue virus infections demonstrated that intraperitoneal administration of this compound resulted in significant antiviral effects, indicating its potential utility in treating severe dengue infections .

Summary of Adverse Effects

Clinical trials have reported various adverse effects associated with ribavirin treatment:

- Common side effects include anemia, gastrointestinal disturbances, and psychiatric disorders such as depression. In one trial, the incidence of anemia was noted to increase with higher doses of ribavirin .

- Serious adverse events were reported in approximately 27% of patients receiving higher doses compared to 21% in lower dose groups .

Comparative Table of Biological Activities

| Activity | Ribavirin | This compound |

|---|---|---|

| Inhibition of RNA Synthesis | Yes | Yes |

| Induction of Mutagenesis | Yes | Yes |

| Immunomodulatory Effects | Yes | Yes |

| Antiviral Efficacy Against Dengue | No | Yes |

| Increase in Survival Time (Mice) | No | Yes |

Propriétés

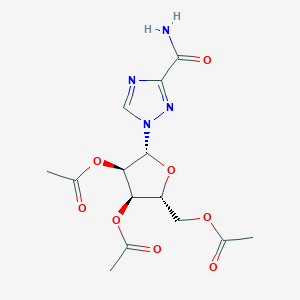

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXBJKZJDPHAU-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193356 | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-03-0 | |

| Record name | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 2',3',5'-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ribavirin 2,3,5 triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.